molecular formula C20H38O4 B081136 Bis(3-methylbutyl) sebacate CAS No. 10340-42-8

Bis(3-methylbutyl) sebacate

Cat. No.: B081136
CAS No.: 10340-42-8
M. Wt: 342.5 g/mol
InChI Key: AZTORLUDPYUCLK-UHFFFAOYSA-N
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Description

Bis(3-methylbutyl) sebacate, also known as decanedioic acid, bis(3-methylbutyl) ester, is an organic compound with the molecular formula C20H38O4. It is a diester derived from sebacic acid and 3-methyl-1-butanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(3-methylbutyl) sebacate is synthesized through the esterification of sebacic acid with 3-methyl-1-butanol. The reaction typically involves heating sebacic acid with an excess of 3-methyl-1-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. Continuous reactors are often used to maintain a steady production rate. The reaction mixture is continuously fed into the reactor, and the product is continuously removed and purified. This method ensures high efficiency and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Bis(3-methylbutyl) sebacate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into sebacic acid and 3-methyl-1-butanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol. For example, reacting this compound with methanol in the presence of a base catalyst can produce methyl sebacate and 3-methyl-1-butanol.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

    Transesterification: Alcohol (e.g., methanol), base catalyst (e.g., sodium methoxide).

Major Products Formed

    Hydrolysis: Sebacic acid and 3-methyl-1-butanol.

    Transesterification: Methyl sebacate and 3-methyl-1-butanol.

Scientific Research Applications

Bis(3-methylbutyl) sebacate has various applications in scientific research and industry:

    Chemistry: Used as a plasticizer in the production of flexible polymers and resins. It enhances the flexibility, durability, and workability of these materials.

    Biology: Employed in the formulation of certain biological assays and experiments where plasticizers are required.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to modify the release properties of active pharmaceutical ingredients.

    Industry: Utilized in the manufacturing of lubricants, adhesives, and coatings. Its properties improve the performance and longevity of these products.

Mechanism of Action

The primary mechanism by which bis(3-methylbutyl) sebacate exerts its effects is through its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in enhanced material properties such as increased elongation, reduced brittleness, and improved processability.

Comparison with Similar Compounds

Bis(3-methylbutyl) sebacate can be compared with other sebacate esters and plasticizers:

    Diethyl sebacate: Another ester of sebacic acid, used as a plasticizer and solvent. It has a lower molecular weight and different physical properties compared to this compound.

    Dioctyl sebacate: A commonly used plasticizer with higher molecular weight and better performance in low-temperature applications.

    Diisobutyl sebacate: Similar in structure but with different alkyl groups, leading to variations in plasticizing efficiency and compatibility with different polymers.

This compound is unique due to its specific alkyl groups, which provide a balance of flexibility and durability, making it suitable for a wide range of applications.

Properties

IUPAC Name

bis(3-methylbutyl) decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O4/c1-17(2)13-15-23-19(21)11-9-7-5-6-8-10-12-20(22)24-16-14-18(3)4/h17-18H,5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTORLUDPYUCLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)CCCCCCCCC(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145818
Record name Bis(3-methylbutyl) sebacate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10340-42-8
Record name 1,10-Bis(3-methylbutyl) decanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10340-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(3-methylbutyl) sebacate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010340428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(3-methylbutyl) sebacate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(3-methylbutyl) sebacate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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